p-Menthan-7-ol

Description

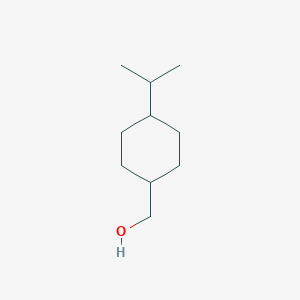

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWTYGFHPHRQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051700, DTXSID20880700, DTXSID80860124 | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.920 (20°) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5502-75-0, 13674-19-6, 13828-37-0 | |

| Record name | p-Menthan-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Menthan-7-ol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthan-7-ol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-7-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-7-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Menthan-7-ol: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthan-7-ol, a monoterpenoid alcohol, is a significant compound in the fragrance and flavor industries, valued for its fresh, floral aroma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Structure and Isomerism

This compound, systematically named (4-propan-2-ylcyclohexyl)methanol, possesses a molecular formula of C10H20O.[1] Its structure consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The compound exists as two geometric isomers: cis-p-Menthan-7-ol and trans-p-Menthan-7-ol, which differ in the spatial arrangement of the isopropyl and hydroxymethyl groups relative to the cyclohexane ring.[2][3][4] The commercial product is typically a mixture of these isomers, with the cis isomer often being predominant.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4-propan-2-ylcyclohexyl)methanol[1] |

| Synonyms | 4-Isopropylcyclohexylmethanol, Mayol, Muguet shiseol[1] |

| CAS Number | 5502-75-0[1] |

| Molecular Formula | C10H20O[1] |

| Molecular Weight | 156.27 g/mol [3][4] |

| InChIKey | KHWTYGFHPHRQMP-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)C1CCC(CC1)CO[1] |

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic fresh and clean floral odor, often reminiscent of magnolia or lily-of-the-valley.[2][5] It is practically insoluble in water but soluble in organic solvents like ethanol.[6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear colorless liquid | [2] |

| Odor | Fresh, soft, clean floral | [2][5] |

| Boiling Point | 215-217 °C | [7] |

| Density | 0.912-0.920 g/cm³ at 25°C | [7] |

| Refractive Index | 1.4670-1.4710 at 20°C | [7] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [6] |

Synthesis of this compound

This compound can be synthesized through the hydrogenation of cuminaldehyde or from β-pinene.[2] A common laboratory-scale synthesis involves the catalytic hydrogenation of cuminaldehyde.

Experimental Protocol: Hydrogenation of Cuminaldehyde

This protocol describes a general procedure for the synthesis of this compound by the hydrogenation of p-cymene, a related aromatic precursor.

Materials:

-

p-Cymene

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst (5 wt%)

-

Ethanol (solvent)

-

Autoclave/high-pressure reactor

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a high-pressure autoclave, combine p-cymene and the Pd/C catalyst in ethanol.

-

Seal the autoclave and purge it multiple times with hydrogen gas to remove any air.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.75 MPa).[8]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 150°C). The temperature can influence the cis/trans isomer ratio.[8]

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude p-menthane product. Further purification by fractional distillation can be employed to separate the cis and trans isomers of this compound.[9]

Analytical Methods

The characterization and quantification of this compound are crucial for quality control in its various applications. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of volatile mixtures like essential oils and fragrance compounds.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent such as ethanol or hexane to a concentration of approximately 1 mg/mL.[10]

-

If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/min to 240°C

-

Hold at 240°C for 5 minutes

-

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis: Identify this compound and its isomers by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST, Wiley).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Instrumentation:

-

Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat this compound liquid sample directly onto the ATR crystal.[11]

FTIR Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Analysis: The resulting IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3400 cm⁻¹) and C-H bonds in the cyclohexane and isopropyl groups (peaks in the 2850-3000 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹³C NMR is particularly useful for determining the number of unique carbon environments.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 50 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[12]

-

Transfer the solution to a clean 5 mm NMR tube.[13]

-

Ensure the solution is free of any solid particles by filtering if necessary.

NMR Parameters (for ¹³C):

-

Pulse Program: Standard proton-decoupled ¹³C experiment

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

Data Analysis: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the this compound molecule, allowing for structural confirmation.

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the application of this compound in the fragrance and flavor industries. Toxicological and dermatological reviews have been conducted to ensure its safety in consumer products.[14] However, there is a lack of in-depth studies on its specific biological activities or its interactions with cellular signaling pathways. As such, no established signaling pathways involving this compound have been identified that would warrant a detailed diagrammatic representation. Its biological effects are generally considered in the context of its use as a fragrance ingredient, with some potential for skin sensitization.[14]

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis of this compound isomers and their subsequent analytical characterization.

Conclusion

This compound is a well-characterized monoterpenoid with significant applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and standardized protocols for its synthesis and analysis. While its biological activity is not extensively studied beyond safety assessments for its primary applications, the methodologies outlined here provide a solid foundation for any future research into its potential pharmacological or other biological effects. The provided workflows and data tables serve as a quick and comprehensive reference for professionals in the field.

References

- 1. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cis-muguet shiseol, 13828-37-0 [thegoodscentscompany.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US20110269846A1 - Formulations with high percentage cis-p-menthan-7-ol and preparation thereof - Google Patents [patents.google.com]

- 10. vipsen.vn [vipsen.vn]

- 11. jasco-global.com [jasco-global.com]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. depts.washington.edu [depts.washington.edu]

- 14. ewg.org [ewg.org]

Synthesis of p-Menthan-7-ol Isomers: A Technical Guide

Introduction

p-Menthane-7-ol, a monoterpenoid alcohol, is a valuable fragrance ingredient known for its fresh, floral, and muguet-like scent.[1][2] It exists as cis and trans isomers, with the cis isomer being particularly sought after for its superior olfactory properties.[2][3] Commercially, p-menthan-7-ol is often available as a mixture of these isomers, typically with a cis-to-trans ratio ranging from 60:40 to 80:20.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to this compound isomers, complete with detailed experimental protocols, quantitative data, and process diagrams to aid researchers and professionals in drug development and fragrance chemistry.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are the catalytic hydrogenation of cuminaldehyde and a route commencing with perillaldehyde. A third potential, though less detailed in the available literature, starts from 4-isopropylcyclohexanone.

Catalytic Hydrogenation of Cuminaldehyde

A prevalent industrial method for synthesizing this compound involves the catalytic hydrogenation of cuminaldehyde. This process typically utilizes a ruthenium-based catalyst and can be optimized to influence the yield and isomer ratio.[4]

Experimental Protocol:

A typical hydrogenation experiment is conducted in a high-pressure autoclave.[4] Cuminaldehyde (e.g., 14 g, 95 mmol) and a 5% ruthenium-supported catalyst (0.3–5 wt. %) are charged into the vessel.[4] The reaction can be performed neat or with a solvent. The autoclave is purged with hydrogen and then pressurized. The reaction is then heated to the desired temperature with stirring. Upon completion, the catalyst is filtered, and the resulting this compound is purified, often by distillation.[4]

Reaction Conditions and Performance:

The choice of catalyst support and reaction parameters significantly impacts the reaction's outcome. Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst.[4]

Table 1: Influence of Reaction Conditions on the Hydrogenation of Cuminaldehyde [4]

| Catalyst (5% Ru on) | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to this compound (%) |

| Carbon | 130 | 15 | 99 | 93 |

| Alumina | 130 | 15 | >99 | ~85 |

| Silica | 130 | 15 | >99 | ~80 |

Stereoselectivity:

The hydrogenation of cuminaldehyde typically yields a mixture of cis- and trans-p-menthan-7-ol. The cis:trans ratio can be influenced by the reaction temperature, with lower temperatures generally favoring the formation of the cis isomer.[5] A common commercial ratio is approximately 70:30 (cis:trans).[4]

Synthesis from Perillaldehyde

An alternative route to this compound starts from perillaldehyde, a natural monoterpene.[6] This pathway involves the initial reduction of perillaldehyde to p-menthane-7-aldehyde, which is then further reduced to the target alcohol.

Experimental Protocol:

-

Step 1: Synthesis of p-Menthane-7-aldehyde: Perillaldehyde (50 g) and a palladium on carbon catalyst (Pd/C, 2.5 g) are placed in a micro autoclave. The autoclave is pressurized with hydrogen to 5 MPa and heated to 120°C for 15 hours. After cooling, the catalyst is removed by filtration, and the crude p-menthane-7-aldehyde is purified by rectification. This step yields a mixture of cis- and trans-isomers in approximately a 1:1 ratio.[6]

-

Step 2: Reduction to p-Menthane-7-ol: The resulting p-menthane-7-aldehyde can be reduced to this compound using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. The aldehyde is dissolved in the alcohol and cooled in an ice bath. Sodium borohydride is then added portion-wise. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated to yield this compound.

Table 2: Summary of the Synthesis Route from Perillaldehyde

| Step | Starting Material | Key Reagents | Product | Isomer Ratio (cis:trans) |

| 1 | Perillaldehyde | H₂, Pd/C | p-Menthane-7-aldehyde | ~1:1 |

| 2 | p-Menthane-7-aldehyde | NaBH₄, Methanol | p-Menthane-7-ol | Dependent on reduction conditions |

Isomer Separation: Fractional Distillation

To obtain a high percentage of the desired cis-p-menthan-7-ol, fractional distillation of a cis/trans mixture is an effective method.[3]

Experimental Protocol:

A mixture of cis/trans this compound (e.g., a 70:30 ratio) is charged into a vacuum distillation apparatus equipped with a fractionating column (e.g., a 3-foot tall Goodloe structured packed column). The distillation is performed under reduced pressure (e.g., 45 mm Hg). The trans isomer, being more volatile, is collected first at a lower head temperature (e.g., 145°C), while the pot temperature is maintained higher (e.g., 152°C). This process can yield a cis isomer purity of over 95%.[3]

Table 3: Fractional Distillation Parameters for p-Menthane-7-ol Isomer Separation [3]

| Parameter | Value |

| Initial Cis/Trans Ratio | 70:30 |

| Pressure | 45 mm Hg |

| Pot Temperature | 152°C |

| Head Temperature (trans collection) | 145°C |

| Final Cis Isomer Purity | >95% |

Process and Workflow Diagrams

Figure 1: Overview of synthetic routes to this compound isomers.

Figure 2: Experimental workflow for the catalytic hydrogenation of cuminaldehyde.

References

- 1. spectrabase.com [spectrabase.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. US20110269846A1 - Formulations with high percentage cis-p-menthan-7-ol and preparation thereof - Google Patents [patents.google.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of p-Menthan-7-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthan-7-ol, a monoterpenoid alcohol, holds potential interest in various fields, including flavor, fragrance, and pharmaceuticals, due to its characteristic floral scent. While its synthetic routes are established, its natural occurrence in plants has been a subject of limited and somewhat elusive documentation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, delves into its plausible biosynthetic pathways, and outlines detailed experimental protocols for its extraction and identification.

Natural Occurrence of this compound

The primary citation for the natural occurrence of this compound points to its presence in Perilla frutescens and Artemisia asiatica.[1] This finding, reported in a 1994 study by Lim et al., identified volatile allelochemicals from the leaves of these plants.[2] However, a thorough review of more recent gas chromatography-mass spectrometry (GC-MS) analyses of the essential oils of numerous Perilla frutescens and Artemisia species does not consistently list this compound as a constituent. This discrepancy suggests that this compound may be a trace component, present only in specific chemotypes or at particular developmental stages of the plant, or that the initial identification may warrant re-verification using modern analytical techniques.

Quantitative Data

To date, there is a notable absence of quantitative data for the concentration of this compound in any plant species in the peer-reviewed literature. The original study by Lim et al. (1994) could not be accessed to extract any reported yields or concentrations.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Plant Part | Reported Presence | Quantitative Data | Reference |

| Perilla frutescens | Leaves | Yes | Not Reported | [1][2] |

| Artemisia asiatica | Leaves | Yes | Not Reported | [1][2] |

Biosynthesis of this compound

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established pathways of p-menthane monoterpenes, a putative biosynthetic route can be proposed. The pathway likely originates from geranyl pyrophosphate (GPP), the universal precursor of monoterpenes.

The proposed pathway involves the following key steps:

-

Formation of the p-Menthane Skeleton: GPP is cyclized to form a p-menthane intermediate, such as limonene or γ-terpinene.

-

Aromatization: The cyclic intermediate may undergo dehydrogenation to form p-cymene.

-

Hydroxylation: A monooxygenase enzyme could then hydroxylate the methyl group of p-cymene to yield p-cymen-7-ol. While this enzymatic activity has been characterized in bacteria, such as Pseudomonas putida which possesses a p-cymene monooxygenase, its equivalent in plants has not yet been identified.[3][4]

-

Reduction: Finally, a reductase enzyme would catalyze the reduction of the double bond in the benzene ring of p-cymen-7-ol to produce the saturated this compound. The specific reductase responsible for this conversion in plants is currently unknown.

Proposed Biosynthetic Pathway Diagram

Experimental Protocols

The isolation and identification of this compound from plant matrices would typically involve extraction of the volatile components followed by chromatographic and spectrometric analysis.

Extraction of Volatile Compounds from Plant Material

Objective: To extract the essential oil containing this compound from plant tissue.

Methodology: Hydrodistillation

-

Sample Preparation: Fresh or dried plant material (e.g., 100 g of leaves) is coarsely chopped or ground.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection tube.

-

Distillation: The plant material is placed in the flask with a sufficient volume of distilled water (e.g., 1 L). The mixture is heated to boiling. The steam and volatile compounds co-distill and are then condensed.

-

Collection: The immiscible essential oil is collected in the graduated collection tube. The aqueous phase (hydrosol) is drained off.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the extracted essential oil.

Methodology:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1% (v/v).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the diluted sample is injected in split mode (e.g., split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Identification:

-

The mass spectrum of the eluting peak corresponding to this compound is compared with reference spectra from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 156 and key fragment ions.

-

The retention index (RI) of the compound is calculated relative to a series of n-alkanes and compared with literature values.

-

-

Quantification:

-

An external standard calibration curve is constructed using analytical standards of this compound of known concentrations.

-

The peak area of this compound in the sample chromatogram is used to determine its concentration based on the calibration curve.

-

Experimental Workflow Diagram

Conclusion

The natural occurrence of this compound in the plant kingdom is currently supported by limited and dated evidence, primarily citing its presence in Perilla frutescens and Artemisia asiatica. The lack of corroboration in more recent, comprehensive phytochemical studies suggests that if present, it is likely a minor constituent. Further research is required to confirm its natural distribution and to quantify its levels in various plant species. The proposed biosynthetic pathway, involving the hydroxylation of p-cymene and subsequent reduction, provides a logical framework for future investigations into the enzymatic machinery responsible for its formation in plants. The experimental protocols outlined in this guide offer a robust methodology for the extraction, identification, and quantification of this compound, which will be crucial for any future studies aimed at exploring its natural sources and potential applications.

References

- 1. Cyclohexanemethanol, 4-(1-methylethyl)-, cis- [webbook.nist.gov]

- 2. Isolation of Volatile Allelochemicals from Leaves of Perilla frutescens and Artemisia asiatica -Applied Biological Chemistry | 학회 [koreascience.kr]

- 3. Human Metabolome Database: Showing metabocard for p-Cymene (HMDB0005805) [hmdb.ca]

- 4. Biotransformations catalyzed by cloned p-cymene monooxygenase from Pseudomonas putida F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of p-Menthan-7-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for p-menthan-7-ol (also known as Mayol), a common fragrance ingredient. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its chemical structure, which consists of a cyclohexane ring substituted with an isopropyl group and a hydroxymethyl group.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the overall aliphatic structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHH OH (Hydroxymethyl) | ~3.4 - 3.6 | Doublet | ~6-7 |

| -CH -OH (Hydroxyl) | Variable (typically 1.0 - 5.0) | Singlet (broad) | - |

| -CH -(CH₃)₂ (Isopropyl methine) | ~1.5 - 1.7 | Multiplet | - |

| -CH ₂- (Cyclohexane ring) | ~0.9 - 1.9 | Multiplets | - |

| -CH - (Cyclohexane ring) | ~0.9 - 1.9 | Multiplets | - |

| -CH(CH ₃)₂ (Isopropyl methyl) | ~0.8 - 0.9 | Doublet | ~6-7 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon attached to the hydroxyl group is expected to be the most downfield-shifted among the sp³ carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH (Hydroxymethyl) | ~60 - 70 |

| -C H-(CH₃)₂ (Isopropyl methine) | ~30 - 40 |

| -C H₂- (Cyclohexane ring) | ~25 - 40 |

| -C H- (Cyclohexane ring) | ~25 - 45 |

| -CH(C H₃)₂ (Isopropyl methyl) | ~15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and aliphatic C-H bonds.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Strong |

| C-H Bend (Aliphatic) | 1350 - 1480 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method, which leads to characteristic fragmentation. The NIST WebBook provides mass spectral data for trans-p-menthan-7-ol, which is summarized below.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 156 | < 1 | [M]⁺ (Molecular Ion) |

| 138 | ~ 5 | [M - H₂O]⁺ |

| 123 | ~ 10 | [M - H₂O - CH₃]⁺ |

| 95 | 100 | [C₇H₁₁]⁺ |

| 81 | ~ 60 | [C₆H₉]⁺ |

| 69 | ~ 55 | [C₅H₉]⁺ |

| 55 | ~ 70 | [C₄H₇]⁺ |

| 41 | ~ 50 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical pulse program for ¹H NMR is used.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of p-Menthan-7-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known by trade names such as Mayol®.[1][2] It is a monoterpenoid alcohol valued for its fresh, clean, and floral scent, reminiscent of magnolia and muguet.[2][3][4] This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and includes workflow visualizations to support research and development activities.

Chemical Identity and Nomenclature

This compound is a saturated monocyclic tertiary alcohol.[5] The commercial product is typically a mixture of the cis and trans isomers.[2]

| Identifier | Value |

| IUPAC Name | (4-propan-2-ylcyclohexyl)methanol[1] |

| CAS Number | 5502-75-0[1][6] |

| Molecular Formula | C10H20O[1][6][7] |

| Synonyms | 4-(1-Methylethyl)cyclohexanemethanol, 4-Isopropylcyclohexylmethanol, Mayol[1][6][7] |

| Isomers | cis-p-Menthan-7-ol (CAS: 13828-37-0), trans-p-Menthan-7-ol (CAS: 13674-19-6)[1][8][9] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in various formulations and for understanding its behavior in different chemical environments.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 156.27 g/mol | [3][6] |

| Appearance | Clear, colorless liquid | [1][2][3][7] |

| Odor | Fresh, soft, clean floral (magnolia, tuberose, muguet), grassy | [1][2][3][4] |

Table 2: Quantitative Physical and Chemical Data

| Property | Value | Conditions |

| Boiling Point | 215–217 °C | @ 760 mm Hg[2][3] |

| 114 °C | @ 11 Torr[7] | |

| 101 °C | @ 2 Torr[6] | |

| Density | 0.912–0.920 g/cm³ | @ 20 °C[1][3] |

| 0.9051 g/cm³ | @ 30 °C[6] | |

| Refractive Index | 1.466–1.471 | @ 20 °C[1][2][7] |

| Solubility | Practically insoluble in water. | [1][3][7] |

| Soluble in ethanol. | [1][3][4] | |

| Flash Point | 201 °F (93.9 °C) | TCC[2] |

| logP (o/w) | 3.24 (estimated) | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common industrial synthesis route for this compound involves the catalytic hydrogenation of cuminaldehyde.[2]

Objective: To synthesize this compound via the hydrogenation of p-isopropylbenzaldehyde (cuminaldehyde).

Materials:

-

Cuminaldehyde (p-isopropylbenzaldehyde)

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Nickel, Palladium, or Platinum on a support)

-

Solvent (e.g., ethanol, isopropanol)

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst Preparation: The chosen catalyst is suspended in the selected solvent within the high-pressure reactor.

-

Reactant Addition: Cuminaldehyde is added to the reactor.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure. The reaction mixture is then heated to the target temperature and stirred vigorously to ensure efficient mixing and mass transfer.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen and by analytical techniques such as Gas Chromatography (GC) to check for the disappearance of the starting material and the appearance of the product.

-

Work-up: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield the final product as a mixture of cis and trans isomers.[2]

Caption: Synthesis workflow for this compound from cuminaldehyde.

Analytical Methods

The characterization and quality control of this compound rely on standard analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and identify the isomeric composition of this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS).

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., ethanol, hexane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve good separation of the cis and trans isomers.

-

Detection & Identification:

-

FID: Provides quantitative data on the relative amounts of each component.

-

MS: Fragments the eluting components and provides a mass spectrum for each. The resulting fragmentation patterns are compared against spectral libraries (e.g., NIST, Wiley) for positive identification.[10]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound and confirm the identity of its isomers.

Instrumentation:

-

NMR Spectrometer (e.g., 300, 400, or 500 MHz).

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.[11][12] Advanced 2D NMR techniques (e.g., COSY, HSQC) can also be employed for more detailed structural assignment.

-

Spectral Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the p-menthane skeleton, the presence of the hydroxymethyl group, and the isopropyl group. The stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants and through-space interactions observed in NOESY experiments. PubChem and other databases may contain reference spectra.[1]

3.2.3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. Key expected peaks for this compound include a broad O-H stretch (around 3300-3400 cm⁻¹) indicative of the alcohol group, and C-H stretching and bending vibrations for the alkane structure.[13]

Caption: General analytical workflow for this compound characterization.

Biological Activity and Applications

This compound is primarily used as a fragrance ingredient in a wide array of products, including fine fragrances, cosmetics, shampoos, soaps, and household cleaners.[2][14] It is also recognized as a flavoring agent in the food industry.[1][7] While some p-menthane derivatives are known for their biological activities, such as the insect-repellent properties of p-menthane-3,8-diol, specific signaling pathways for this compound are not extensively documented in the context of drug development.[15] Its toxicological and dermatological properties have been reviewed for its use as a fragrance ingredient.[14] The International Fragrance Association (IFRA) provides standards for its use levels in different product categories.[2][4]

References

- 1. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. This compound [yl.cnreagent.com]

- 4. cis-muguet shiseol, 13828-37-0 [thegoodscentscompany.com]

- 5. Human Metabolome Database: Showing metabocard for p-Menthan-1-ol (HMDB0037020) [hmdb.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [precision.fda.gov]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epfl.ch [epfl.ch]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of p-Menthane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-menthane scaffold, a monoterpene backbone found abundantly in nature, is the foundation for a diverse array of derivatives exhibiting a wide spectrum of biological activities. These compounds, prevalent in the essential oils of many plants, have garnered significant scientific interest for their therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of p-menthane derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. Quantitative data is summarized for comparative analysis, detailed experimental methodologies are provided for key assays, and crucial signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Several p-menthane derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines. The anticancer potential of these compounds is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression. Perillyl alcohol is one of the most extensively studied p-menthane derivatives with promising anticancer activity, having advanced to clinical trials.[1]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of various p-menthane derivatives, primarily presented as the half-maximal inhibitory concentration (IC50) or the percentage of growth inhibition (GI).

| Compound | Cell Line | Activity Metric | Value | Reference |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8 | GI (%) | 96.32 | [2] |

| HCT-116 | GI (%) | 99.89 | [2] | |

| SF-295 | GI (%) | 98.65 | [2] | |

| OVCAR-8 | IC50 (µL/mg) | 1.75 | [2] | |

| HCT-116 | IC50 (µL/mg) | 1.03 | [2] | |

| SF-295 | IC50 (µL/mg) | 1.20 | [2] | |

| Perillyl alcohol | OVCAR-8 | GI (%) | 90.92 | [2] |

| HCT-116 | GI (%) | 95.82 | [2] | |

| SF-295 | GI (%) | 92.77 | [2] | |

| (+)-Limonene 1,2-epoxide | OVCAR-8 | GI (%) | 58.48 | [2] |

| HCT-116 | GI (%) | 93.10 | [2] | |

| SF-295 | GI (%) | 75.21 | [2] | |

| (-)-Perillaldehyde | OVCAR-8 | GI (%) | 59.28 | [2] |

| HCT-116 | GI (%) | 83.03 | [2] | |

| SF-295 | GI (%) | 68.45 | [2] | |

| (-)-8-Hydroxycarvotanacetone | OVCAR-8 | GI (%) | 61.59 | [2] |

| HCT-116 | GI (%) | 94.01 | [2] | |

| SF-295 | GI (%) | 78.33 | [2] | |

| MEO (Mentha piperita Essential Oil) | SPC-A1 (Lung Carcinoma) | IC50 (µg/mL) | 10.89 | [3] |

| K562 (Leukemia) | IC50 (µg/mL) | 16.16 | [3] | |

| SGC-7901 (Gastric Cancer) | IC50 (µg/mL) | 38.76 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[4]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the p-menthane derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[4][5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

p-Menthane derivatives have shown notable anti-inflammatory effects by modulating key inflammatory mediators and pathways.[6] Their activity is often assessed by their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of several monoterpenes, including p-menthane derivatives, is summarized below.

| Compound | Assay/Model | System | Dose/Concentration | Efficacy (% Inhibition) | Reference |

| l-Menthol | IL-1β Production | LPS-stimulated human monocytes | - | 64.2 ± 7 | [8] |

| LTB4 Production | LPS-stimulated human monocytes | - | 64.4 ± 10 | [8] | |

| PGE2 Production | LPS-stimulated human monocytes | - | 56.6 ± 8 | [8] | |

| 1,8-Cineole | Carrageenan-induced paw edema | Wistar rats | 100 mg/kg, p.o. | 26 | [7] |

| 200 mg/kg, p.o. | 26 | [7] | |||

| 400 mg/kg, p.o. | 46 | [7] | |||

| Indomethacin (Reference) | Carrageenan-induced paw edema | Wistar rats | 5 mg/kg, p.o. | 62 | [7] |

| α-Terpineol | Pro-inflammatory cytokine expression | LPS-stimulated peritoneal macrophages | - | Strongest inhibitor of proinflammatory cytokines and NF-κB activation | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[8][9]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic acute inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins and the infiltration of neutrophils.[10][11]

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

-

Grouping and Administration: Divide the animals into groups: a control group (vehicle), a reference drug group (e.g., indomethacin, 10 mg/kg, p.o.), and test compound groups at various doses.[8] Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[8]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9][10]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] Many anti-inflammatory compounds, including p-menthane derivatives, exert their effects by inhibiting this pathway. The diagram below illustrates the canonical and non-canonical NF-κB signaling pathways.

Antimicrobial Activity

p-Menthane derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their lipophilic nature allows them to partition into the lipid bilayer of cell membranes, disrupting their integrity and function, which is a key mechanism of their antimicrobial action.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a common metric used to quantify the antimicrobial activity of a compound.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| ent-8(14),15-pimaradien-19-ol | Streptococcus salivarius | 1.5 - 4.0 | [13] |

| Streptococcus sobrinus | 1.5 - 4.0 | [13] | |

| Streptococcus mutans | 1.5 - 4.0 | [13] | |

| Streptococcus mitis | 1.5 - 4.0 | [13] | |

| Streptococcus sanguinis | 1.5 - 4.0 | [13] | |

| Lactobacillus casei | 1.5 - 4.0 | [13] | |

| cPR1 (cationic polyrotaxane) | Pseudomonas aeruginosa | 62 | [14] |

| Escherichia coli | 90 | [14] | |

| Staphylococcus aureus | 62 | [14] | |

| cPR2 (cationic polyrotaxane) | Pseudomonas aeruginosa | 90 | [14] |

| Escherichia coli | 180 | [14] | |

| Staphylococcus aureus | 90 | [14] | |

| cPR3 (cationic polyrotaxane) | Pseudomonas aeruginosa | 250 | [14] |

| Escherichia coli | 500 | [14] | |

| Staphylococcus aureus | 125 | [14] | |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [15] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[17][18]

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the p-menthane derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing broth.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[18]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Insecticidal Activity

p-Menthane derivatives are components of many essential oils known for their insecticidal and insect-repellent properties.[8][19] They can act as contact poisons, fumigants, or feeding deterrents, often targeting the nervous system of insects.

Quantitative Insecticidal Data

The insecticidal activity is often expressed as the median lethal concentration (LC50) or the median lethal dose (LD50).

| Compound | Insect Species | Activity Metric | Value | Reference |

| Fumigant Toxicity | ||||

| 1,8-Cineole | Sitophilus oryzae | LC50 (µL/L air) | 16.8 | [19] |

| Tribolium castaneum | LC50 (µL/L air) | 27.5 | [19] | |

| Limonene | Sitophilus oryzae | LC50 (µL/L air) | 33.6 | [19] |

| Tribolium castaneum | LC50 (µL/L air) | 42.1 | [19] | |

| Contact Toxicity | ||||

| Thymol | Musca domestica | LD50 (µ g/fly ) | 34.5 | [20] |

| Geraniol | Musca domestica | LD50 (µ g/fly ) | 45.8 | [20] |

Experimental Protocol: Insecticidal Bioassay (Fumigant Toxicity)

This method assesses the toxicity of volatile compounds to insects.[19]

Principle: Insects are exposed to the vapor of the test compound in a sealed container, and mortality is recorded over time to determine the LC50.

Procedure:

-

Preparation of Test Compound: Prepare a series of dilutions of the p-menthane derivative in a suitable volatile solvent (e.g., acetone).

-

Application: Apply a known volume of each dilution onto a filter paper disc. A control disc is treated with the solvent only. Allow the solvent to evaporate completely.

-

Exposure: Place the treated filter paper inside a glass jar of a known volume with a known number of test insects (e.g., 20-30 adults). Ensure the insects do not come into direct contact with the filter paper. Seal the jar.[19]

-

Incubation: Incubate the jars under controlled conditions (e.g., 25-27°C, 60-70% relative humidity) for a specified period (e.g., 24 hours).

-

Mortality Assessment: After the exposure period, count the number of dead insects.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Conclusion

The diverse biological activities of p-menthane derivatives underscore their significant potential in the development of new therapeutic agents and pest control solutions. Their prevalence in natural sources, coupled with their varied pharmacological effects, makes them attractive candidates for further research and development. This guide provides a foundational understanding of their key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of natural compounds. Further investigation into the structure-activity relationships and mechanisms of action of a wider range of p-menthane derivatives is warranted to facilitate the design and synthesis of novel and more potent analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticariogenic Properties of ent-Pimarane Diterpenes Obtained by Microbial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial and Potentiation Properties of Charge-Optimized Polyrotaxanes for Combating Opportunistic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. DSpace [dr.lib.iastate.edu]

An In-depth Technical Guide to p-Menthan-7-ol

This technical guide provides a comprehensive overview of p-menthan-7-ol, a key ingredient in the fragrance and flavor industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analysis.

Core Chemical Identity

CAS Number: 5502-75-0[1]

This compound is a monoterpenoid alcohol valued for its fresh, floral aroma reminiscent of magnolia and lily of the valley. It exists as a mixture of cis and trans isomers, with the specific ratio influencing the olfactory profile. The commercial product, often known by the trade name Mayol, is typically a mixture where the cis-isomer is predominant.[2][3]

Synonyms

The compound is known by a variety of names across different contexts and suppliers. A comprehensive list of synonyms is provided in the table below for clear identification.

| Type | Synonym |

| IUPAC Name | (4-propan-2-ylcyclohexyl)methanol[1] |

| Systematic Name | 4-(1-Methylethyl)cyclohexanemethanol |

| Common Names | Mayol, Muguet shiseol[1] |

| Other Synonyms | 4-Isopropylcyclohexylmethanol, Cyclohexanemethanol, 4-(1-methylethyl)-[1] |

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the following table. These parameters are crucial for its application in various formulations and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Fresh, clean, floral, magnolia, grassy | [1] |

| Boiling Point | 215-217 °C | [3] |

| Density | 0.912-0.920 g/cm³ (at 20°C) | [1] |

| Refractive Index | 1.466-1.471 | [1] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |

Experimental Protocols

Synthesis of this compound from Cuminaldehyde

A common industrial synthesis route for this compound is the hydrogenation of cuminaldehyde.[2][3] This process can be carried out directly or via a multi-step procedure involving the protection of the aldehyde group.

Direct Hydrogenation (High Pressure):

This method involves the direct catalytic hydrogenation of cuminaldehyde to this compound.

-

Reactants: Cuminaldehyde, Hydrogen gas

-

Catalyst: 5% Ruthenium on Carbon (Ru/C)

-

Solvent: 1,2-dimethoxyethane

-

Procedure:

-

The cuminaldehyde is dissolved in 1,2-dimethoxyethane in a high-pressure reactor.

-

The 5% Ru/C catalyst is added to the mixture.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction is carried out at a pressure of 100 atmospheres and a temperature of 130°C.[4]

-

Upon completion of the reaction, the catalyst is filtered off.

-

The crude product is purified by fractional distillation to yield this compound as a mixture of cis and trans isomers.[4]

-

Multi-step Synthesis via Cuminic Acid:

This alternative route is employed when using less expensive nickel-based catalysts and involves the following key steps.[2]

-

Oxidation to Cuminic Acid: Cuminaldehyde is first oxidized to cuminic acid. This can be achieved through various methods, including the Cannizzaro reaction.[2]

-

Esterification: The carboxylic acid group of cuminic acid is protected by converting it into an ester, for example, by reacting it with butan-1-ol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[2]

-

Hydrogenation: The resulting cuminic acid butyl ester is then hydrogenated over a nickel-supported catalyst at elevated temperature (170-190°C) and pressure (10-15 MPa).[2]

-

Deprotection/Hydrogenolysis: The final step involves the removal of the ester group to yield this compound. With certain catalysts, such as Adkins catalyst, this can occur directly during the hydrogenation step through hydrogenolysis.[2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of this compound in various matrices, particularly in fragrance and cosmetic products.[5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: For cosmetic products, a liquid-liquid extraction is typically employed to isolate the fragrance components. A common solvent system is methyl tert-butyl ether and water. The organic layer is then collected and dried over anhydrous sodium sulfate.[5]

-

GC Conditions (Typical):

-

Column: A non-polar capillary column, such as a vf-5ms (30m x 0.25mm i.d., 0.25µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Injector: Splitless mode.

-

Oven Temperature Program: A typical program starts at 60°C, ramps up to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.[5]

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selective Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z values for this compound and internal standards.[5]

-

Signaling Pathways and Biological Activity

Extensive literature searches did not reveal any established role of this compound in specific biological signaling pathways. Its primary documented biological interaction is as a fragrance ingredient, and toxicological studies have focused on its safety for dermal application.[6] There is no evidence to suggest that it acts as a signaling molecule or directly targets specific cellular pathways in the manner of a pharmaceutical agent. Its biological effect is primarily perceived through the olfactory system.

Visualizations

Since no signaling pathways involving this compound have been identified, the following diagram illustrates the experimental workflow for its synthesis from cuminaldehyde, a key chemical transformation discussed in this guide.

Caption: Synthesis routes for this compound from cuminaldehyde.

References

- 1. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol - Google Patents [patents.google.com]

- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragrance Material Review on cis-p-menthan-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of p-Menthane Monoterpenes

Abstract: p-Menthane monoterpenes, including commercially significant compounds like menthol, carvone, and limonene, are a major class of plant-specialized metabolites with wide-ranging applications in the pharmaceutical, food, and cosmetic industries.[1][2] Their biosynthesis is a complex, highly regulated process primarily elucidated in species of the Mentha (mint) genus.[2] This technical guide offers a detailed examination of the core biosynthetic pathways leading to the formation and diversification of the p-menthane skeleton. It covers the enzymatic steps from primary metabolism, the subcellular compartmentalization of the pathways, and key enzymatic data. This document also provides detailed experimental protocols for pathway characterization and is supplemented with diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to p-Menthane Monoterpene Biosynthesis

The genus Mentha is well-known for producing essential oils rich in C10 isoprenoids, specifically monoterpenes with a p-menthane carbon skeleton.[2] These volatile compounds are synthesized and stored in specialized secretory structures on the plant's aerial surfaces known as peltate glandular trichomes.[2] The biosynthetic journey is a multi-step, compartmentalized process that begins with precursors from the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[3] The formation of the parent olefin, (-)-4S-limonene, is the committed step that serves as the progenitor for a vast array of downstream products, including (-)-menthol in peppermint (Mentha x piperita) and (-)-carvone in spearmint (Mentha spicata).[2]

Core Biosynthetic Pathway: From Primary Metabolism to Limonene

The biosynthesis of all p-menthane monoterpenes originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated in plant plastids via the MEP pathway.[4]

Step 1: Geranyl Diphosphate (GPP) Synthesis The initial step involves the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).[4][5][6] This is the universal precursor for all monoterpenes.[7] In Mentha, GPPS is localized within the leucoplasts of secretory cells in the peltate glandular trichomes.[8][9]

Step 2: Cyclization to (-)-Limonene The formation of the p-menthane skeleton is a critical cyclization reaction. GPP is converted to the parent olefin, (-)-4S-limonene, by the enzyme (-)-limonene synthase (LS).[10][5] This mechanistically simple cyclization is the first committed step in the biosynthesis of these monoterpenes.[10][11] The reaction proceeds through the isomerization of GPP to (3S)-linalyl diphosphate (LDP), followed by an anti-SN' cyclization to form the α-terpinyl cation, which is then deprotonated to yield (-)-limonene as the major product (~96%).[3][12] Like GPPS, limonene synthase is also localized to the leucoplasts of oil gland secretory cells.[7][13]

Diversification of the p-Menthane Skeleton

Following the synthesis of (-)-limonene, a series of stereo- and regiospecific hydroxylations and redox reactions, primarily catalyzed by cytochrome P450 monooxygenases and dehydrogenases, leads to the vast diversity of p-menthane monoterpenes.[14] The initial hydroxylation of limonene is a key branch point that determines the final product profile.[14]

The biosynthesis of (-)-menthol is an eight-step enzymatic pathway that begins with the C3 hydroxylation of (-)-limonene.[10][6]

-

(-)-Limonene to (-)-trans-Isopiperitenol: The cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3OH), located in the endoplasmic reticulum, catalyzes the allylic hydroxylation of (-)-limonene at the C3 position.[5][8]

-

Oxidation to (-)-Isopiperitenone: (-)-trans-Isopiperitenol is oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) in the mitochondria to form (-)-isopiperitenone.[5][6][8]

-

Reduction to (-)-cis-Isopulegone: Isopiperitenone reductase (IPR) reduces the double bond of (-)-isopiperitenone to yield (-)-cis-isopulegone in the cytoplasm.[6]

-

Isomerization to (+)-Pulegone: (-)-cis-Isopulegone undergoes isomerization to (+)-pulegone, catalyzed by isopulegone isomerase (IPGI).[6]

-

Reduction to (-)-Menthone: Pulegone reductase (PR) reduces (+)-pulegone to (-)-menthone.[6]

-

Final Reduction to (-)-Menthol: Finally, (-)-menthone is reduced by menthone reductase (MR) to produce the principal product, (-)-menthol.[6][14]

The biosynthesis of carvone proceeds via a different initial hydroxylation step. The stereochemistry of the final product depends on the stereospecificity of the initial limonene synthase.[15]

-

In Spearmint (M. spicata):

-

GPP is cyclized to (-)-limonene .[16]

-

(-)-Limonene is hydroxylated at the C6 position by the cytochrome P450 enzyme (-)-limonene-6-hydroxylase to form (-)-trans-carveol .[14][17]

-

(-)-trans-Carveol is then oxidized by carveol dehydrogenase (CDH) to yield (-)-carvone , the characteristic spearmint flavor.[17]

-

-

In Caraway (C. carvi):

Quantitative Enzymatic Data

Quantitative analysis of the enzymes in the p-menthane biosynthetic pathways is crucial for understanding flux control and for metabolic engineering efforts. The following tables summarize key kinetic parameters for selected enzymes.

Table 1: Kinetic Properties of Monoterpene Synthases